Methyl 2-(6-chloropyridazin-3-yl)acetate
Description
Significance of the Pyridazine (B1198779) Heterocycle in Contemporary Organic Synthesis
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern organic and medicinal chemistry. fiveable.mewikipedia.org This unique arrangement of nitrogen atoms imparts distinct electronic properties and reactivity compared to other diazines like pyrimidine (B1678525) and pyrazine. fiveable.me The electron-withdrawing nature of the adjacent nitrogens makes the pyridazine ring less basic than pyridine (B92270). fiveable.me
Pyridazine and its derivatives are recognized as valuable scaffolds and "privileged structures" in drug discovery, serving as key intermediates in the synthesis of a multitude of biologically active compounds. acs.org These derivatives have shown a wide array of pharmacological activities. slideshare.netmdpi.com The versatility of the pyridazine system allows for its incorporation into various fused heterocyclic systems, further expanding its chemical diversity and utility. acs.org The development of novel synthetic methodologies, including green chemistry approaches, continues to highlight the importance of pyridazine C-nucleosides and other derivatives in creating compounds of pharmacological interest. nih.gov
Overview of Chloropyridazine Derivatives in Chemical Research
Chloropyridazine derivatives are pivotal intermediates in the synthesis of more complex molecules. The chlorine atom acts as a versatile handle, susceptible to nucleophilic substitution, which allows for the introduction of various functional groups onto the pyridazine core. arkat-usa.orgchempanda.com This reactivity is fundamental to the construction of diverse molecular architectures.
For instance, 3-amino-6-chloropyridazine (B20888) is a common starting material for creating fused heterocyclic systems like 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. google.com Similarly, the reaction of 3,6-dichloropyridazine (B152260) with nucleophiles is a common strategy for building substituted pyridazine frameworks. slideshare.net The reactivity of the chlorine substituents is crucial for synthesizing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. researchgate.netyufengchemicals.com Research has demonstrated the conversion of chloropyridazines into various other derivatives, such as pyridazinethiones and hydrazinylpyridazines, showcasing their importance as versatile synthetic precursors. researchgate.net
Structural Context of Acetate (B1210297) Functionalization within Pyridazine Systems
The introduction of an acetate group, specifically a methyl acetate moiety, onto a chloropyridazine ring system, as seen in Methyl 2-(6-chloropyridazin-3-yl)acetate, provides a reactive site for further chemical transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or can participate in various condensation and coupling reactions.
The acetate side chain offers a point of extension from the pyridazine core, enabling the construction of more elaborate molecules. For example, the methylene (B1212753) group adjacent to the carbonyl can potentially be functionalized. This type of functionalization is a key strategy in medicinal chemistry for exploring the structure-activity relationships of pyridazine-based compounds. The presence of both the chloro and the methyl acetate groups on the pyridazine ring offers multiple pathways for selective chemical modifications. arkat-usa.orguni-muenchen.de
Structure
2D Structure
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-5-2-3-6(8)10-9-5/h2-3H,4H2,1H3 |
InChI Key |
IBYLBZQPOACLJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 6 Chloropyridazin 3 Yl Acetate and Analogues
Direct Synthetic Pathways to Methyl 2-(6-chloropyridazin-3-yl)acetate
Direct synthetic routes to this compound often involve the formation of the ester functionality on a pre-existing pyridazine (B1198779) ring.
Esterification and Functional Group Interconversion Strategies for Pyridazinyl Acetates
Esterification is a fundamental reaction in the synthesis of pyridazinyl acetates. A common method is the Fischer esterification, where a pyridazinylacetic acid is reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. google.comyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. youtube.commasterorganicchemistry.comlibretexts.org
Functional group interconversion (FGI) provides alternative routes to pyridazinyl acetates. ub.eduyoutube.com For instance, a nitrile group on the pyridazine ring can be converted to an ester. This can be achieved through hydrolysis of the nitrile to a carboxylic acid, followed by esterification. Alternatively, direct conversion of a nitrile to an ester is possible under specific reaction conditions. Another FGI strategy involves the conversion of an alcohol to an ester through reaction with an acyl halide or anhydride. imperial.ac.uk
| Reaction Type | Reactants | Products | Key Features |
| Fischer Esterification | Pyridazinylacetic acid, Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Pyridazinyl acetate (B1210297), Water | Reversible reaction; often requires excess alcohol. masterorganicchemistry.com |
| FGI from Nitrile | Pyridazinyl nitrile | Pyridazinyl carboxylic acid -> Pyridazinyl acetate | Two-step process involving hydrolysis and esterification. |
| FGI from Alcohol | Pyridazinyl alcohol, Acyl halide/anhydride | Pyridazinyl acetate | Generally proceeds under milder conditions than Fischer esterification. imperial.ac.uk |
Interactive Data Table: Summary of direct synthetic pathways to pyridazinyl acetates.
Advanced Precursor Chemistry for Pyridazine Acetate Scaffolds
The construction of the pyridazine ring itself is a critical aspect of synthesizing compounds like this compound. The use of specific precursors allows for the regioselective introduction of substituents.
Utilization of 3,6-Dichloropyridazine (B152260) as a Core Synthetic Building Block
3,6-Dichloropyridazine is a versatile and widely used precursor in the synthesis of various pyridazine derivatives. chemicalbook.comgoogle.comnih.gov Its two chlorine atoms can be selectively substituted, allowing for the introduction of different functional groups at the 3 and 6 positions. For instance, one chlorine atom can be displaced by a nucleophile while the other remains intact, providing a handle for further chemical modifications. The synthesis of 3,6-dichloropyridazine itself is often achieved by treating pyridazine-3,6-diol (maleic hydrazide) with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com
Role of Substituted Malonate Derivatives in Pyridazine Acetate Construction
Substituted malonate derivatives, such as diethyl malonate, are crucial reagents for introducing the acetate side chain onto the pyridazine ring. mdpi.com These compounds can act as nucleophiles and react with electrophilic positions on the pyridazine core. For example, the reaction of a chloropyridazine with a malonate ester derivative in the presence of a base can lead to the formation of a carbon-carbon bond, introducing the ester functionality. The reactivity of the malonate can be tuned by the choice of substituents on the malonic ester. mdpi.com
| Precursor | Role in Synthesis | Typical Reactions |
| 3,6-Dichloropyridazine | Versatile building block for substituted pyridazines. chemicalbook.comgoogle.comnih.gov | Nucleophilic aromatic substitution at the chlorine positions. |
| Substituted Malonates | Introduction of the acetate side chain. mdpi.com | Nucleophilic attack on an electrophilic pyridazine ring. |
Interactive Data Table: Key precursors for pyridazine acetate synthesis.
General Synthetic Strategies Applicable to Pyridazine Derivatives
Beyond the specific synthesis of this compound, general methods for forming the pyridazine ring are fundamental to this area of chemistry.
Ring-Closure Reactions in Pyridazine Framework Formation
Ring-closure reactions are a cornerstone of heterocyclic synthesis, including the formation of the pyridazine framework. liberty.edursc.org A common and powerful method is the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This condensation reaction leads to the formation of the six-membered pyridazine ring. liberty.edu The choice of substituents on the dicarbonyl compound and the hydrazine derivative allows for the synthesis of a wide variety of substituted pyridazines.
Another important ring-forming strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. rsc.org This cycloaddition is followed by the elimination of a small molecule, typically nitrogen gas, to yield the aromatic pyridazine ring. rsc.org This method offers a high degree of regioselectivity in the synthesis of polysubstituted pyridazines. rsc.org
| Ring-Closure Method | Key Reactants | Product | Key Features |
| Condensation | 1,4-Dicarbonyl compound, Hydrazine derivative | Substituted pyridazine | A classical and widely used method. liberty.edu |
| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine, Alkyne/Alkene | Substituted pyridazine | Offers high regioselectivity. rsc.org |
Interactive Data Table: General ring-closure strategies for pyridazine synthesis.
Cross-Coupling Methodologies for Pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyridazine nucleus, enabling the direct formation of carbon-carbon bonds. researchgate.net These methods offer a powerful alternative to classical cyclization strategies for creating substituted pyridazine derivatives. nih.gov Among the various palladium-catalyzed reactions, the Suzuki-Miyaura, Stille, and Negishi couplings are prominently used. researchgate.netrsc.org
The Suzuki-Miyaura reaction is one of the most efficient methods for preparing π-conjugated heterocyclic systems by coupling halopyridazines with (hetero)arylboronic acids. nih.govnih.gov This reaction has been employed to synthesize a series of push-pull pyridazine derivatives by functionalizing the electron-deficient pyridazine heterocycle. nih.govnih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine was successfully coupled with various (hetero)arylboronic acids using a palladium catalyst. nih.gov
The Stille reaction , which couples organostannanes with organic halides, is also a versatile method for C-C bond formation on the pyridazine ring. rsc.org Similarly, the Negishi reaction utilizes organozinc reagents for coupling with halides, representing another effective tool for pyridazine functionalization. rsc.orguni-muenchen.de These reactions have broadened the scope of accessible pyridazine analogues for various applications. researchgate.net
Nucleophilic Substitution Reactions on the Chloropyridazine Moiety
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups and bearing a good leaving group like chlorine. rsc.orgstackexchange.com This reactivity is a cornerstone for the synthesis of diverse pyridazine derivatives. researchgate.net The chlorine atom on a chloropyridazine, such as in 3,6-dichloropyridazine or related structures, is readily displaced by a variety of nucleophiles. nih.govarkat-usa.org
Common nucleophiles used in these reactions include:
Amines: The reaction of chloropyridazines with amines, such as in the Buchwald-Hartwig amination, is a frequent strategy to introduce nitrogen-based functional groups. researchgate.netyoutube.com
Hydrazines: Hydrazinolysis of chloropyridazines is used to produce hydrazinopyridazine intermediates, which are valuable precursors for constructing fused heterocyclic systems like triazolopyridazines. arkat-usa.orgnih.gov For example, 3-chloro-6-hydrazinopyridazine (B91096) is a key starting material in such syntheses. arkat-usa.org
Alkoxides and Phenoxides: The chlorine atom can be substituted by oxygen nucleophiles. The reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde (B117250) in the presence of a base like potassium carbonate yields 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, an important intermediate for further elaboration. nih.gov
Iodide: The chlorine on a chloropyridazinone can be substituted by iodide, a reaction that has been studied mechanistically. acs.org
The reactivity of the chloropyridazine is influenced by the position of the substituents and their electronic properties. researchgate.net In molecules with multiple reactive sites, such as 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, nucleophilic attack can occur at either the pyridazine ring's C-6 position or the chloromethyl group, demonstrating the competitive nature of these substitutions. arkat-usa.org
Innovative and Sustainable Synthetic Approaches (e.g., Sonochemical and Solvent-Free Methods)
In line with the principles of green chemistry, innovative and sustainable methods for synthesizing pyridazine derivatives have been developed. These approaches aim to reduce reaction times, minimize waste, and improve energy efficiency.
Sonochemical methods , which utilize ultrasonic irradiation, have been successfully applied to the synthesis of pyridazine fatty ester derivatives. rsc.orgrsc.org The reaction of methyl 9,12-dioxostearate with hydrazines in water, facilitated by ultrasound, provides high yields of the corresponding pyridazines directly. rsc.orgrsc.org This method is notable for its ability to conduct reactions with substrates that are insoluble in the aqueous medium. rsc.org
Microwave-assisted solvent-free synthesis is another highly efficient technique. tandfonline.comtandfonline.com The cyclocondensation of hydrazones with reagents like ethyl cyanoacetate (B8463686) has been carried out under microwave irradiation in the absence of a solvent, leading to polyfunctional pyridazine derivatives in short reaction times and with nearly quantitative yields. tandfonline.comtandfonline.com This solvent-free approach not only simplifies the work-up procedure but also represents a more environmentally friendly pathway to these important heterocyclic compounds. tandfonline.comresearchgate.net
Chemical Reactivity and Transformation Studies of Methyl 2 6 Chloropyridazin 3 Yl Acetate
Reactivity Profiles of the Pyridazine (B1198779) Nucleus and Associated Substituents
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This inherent electron deficiency significantly influences its chemical reactivity. The pyridazine nucleus is characterized by modest basicity, with a pKa of 2.0, which is lower than that of pyridine (B92270) (pKa = 5.2). nih.gov This reduced basicity limits its ability to form salts, requiring strong acids for protonation. nih.gov The presence of the electronegative chlorine atom at the C-6 position further decreases the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack.
The two nitrogen atoms in the pyridazine ring possess robust hydrogen-bonding potential, which is a key factor in molecular recognition and its application in drug design. nih.gov The C-H bonds of the pyridazine ring also exhibit some acidity, with the C-3 hydrogen atom calculated to be a more effective C-H bond donor compared to the hydrogens on pyridine or pyrimidine (B1678525) rings. nih.gov This is attributed to the reduced aromaticity of the pyridazine ring system compared to benzene (B151609) or pyridine. nih.gov
| Property | Description | Source |
| Basicity | The pyridazine ring has a modest pKa of 2.0, making it less basic than pyridine. | nih.gov |
| Aromaticity | The aromaticity index (IA) for pyridazine is 79, compared to 100 for benzene, indicating reduced aromatic character. | nih.gov |
| H-bonding | The two adjacent nitrogen atoms are effective hydrogen bond acceptors. | nih.gov |
| Substituent Effects | The C-6 chlorine atom is an electron-withdrawing group and a leaving group in nucleophilic substitutions. |
Reactions Involving the Ester Moiety and its Chemical Transformations
The ester moiety in Methyl 2-(6-chloropyridazin-3-yl)acetate is a versatile functional group that can undergo a range of chemical transformations. While specific studies on this exact molecule's ester reactions are not extensively detailed, the reactivity can be inferred from standard ester chemistry and related heterocyclic compounds.
One notable transformation is the substitution of the chlorine atom on the methylene (B1212753) group of a related compound, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, which can lead to the formation of an acetate (B1210297) derivative. In reactions aimed at Vicarious Nucleophilic Substitution (VNS), 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl acetate was isolated as a significant product. arkat-usa.orgumich.edu This indicates that under certain reaction conditions, the acetate group can be introduced as a result of the substitution of a suitable leaving group on the side chain.
Standard transformations of the methyl ester group include:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-chloropyridazin-3-yl)acetic acid.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.
Amidation: Treatment with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(6-chloropyridazin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.
Reaction with Grignard Reagents: Reaction with Grignard reagents would lead to the formation of tertiary alcohols.
In the synthesis of related pyridazinone derivatives, ethyl bromoacetate (B1195939) has been used to alkylate the pyridazine nitrogen, followed by standard workup, demonstrating the utility of acetate esters in the synthesis of more complex pyridazine systems. nih.gov
| Reaction Type | Reagents | Product Type |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or base | New Ester |
| Amidation | NH₃, R'NH₂, or R'₂NH | Amide |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol |
Vicarious Nucleophilic Substitution (VNS) Mechanisms in Chloropyridazine Systems
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.org It involves the reaction of a nucleophile (a carbanion) that carries a leaving group at the nucleophilic center with an electrophilic aromatic ring. wikipedia.orgorganic-chemistry.org This reaction results in the substitution of a hydrogen atom on the aromatic ring, typically ortho or para to an electron-withdrawing group. wikipedia.orgorganic-chemistry.org
The mechanism of VNS in a chloropyridazine system can be described in the following steps:
Formation of the Nucleophile: A carbanion is generated from a C-H acid (e.g., chloromethyl phenyl sulfone) by a strong base. organic-chemistry.org
Nucleophilic Addition: The carbanion adds to an electron-deficient carbon atom of the chloropyridazine ring, forming a negatively charged σ-adduct (a Meisenheimer-type adduct). nih.gov The addition is generally faster at positions bearing a hydrogen atom than at those with a halogen. organic-chemistry.orgjuniperpublishers.com
β-Elimination: The base then induces a β-elimination of the leaving group from the newly formed adduct. nih.gov For example, if chloromethyl phenyl sulfone is used, HCl is eliminated. nih.gov This step is crucial and results in the rearomatization of the ring.
Protonation: An acidic workup protonates the resulting anion to yield the final substituted product. organic-chemistry.org
In the context of chloropyridazines, the electron-withdrawing nature of the pyridazine ring, enhanced by the chloro-substituent, makes it an excellent substrate for VNS reactions. kuleuven.be VNS reactions have been shown to proceed much faster than the conventional nucleophilic substitution of a halogen atom in an equally activated position on nitro heterocyclic compounds. kuleuven.be Research on the related 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine has demonstrated that the hydrogen atom at the C-8 position is susceptible to attack by nucleophilic reagents like carbanions, consistent with a VNS mechanism. arkat-usa.orgumich.edu
| VNS Component | Role in the Reaction | Example | Source |
| Substrate | Electron-deficient aromatic ring | Nitroarenes, Chloropyridazines | organic-chemistry.orgkuleuven.be |
| Nucleophile | Carbanion with a leaving group | Chloromethyl phenyl sulfone | organic-chemistry.org |
| Base | Deprotonates the C-H acid and facilitates β-elimination | Potassium tert-butoxide | arkat-usa.orgumich.edu |
| Leaving Group | Group eliminated from the adduct | Cl, PhSO₂ | organic-chemistry.orgnih.gov |
Exploration of Other Electrophilic and Nucleophilic Transformations
Besides VNS, this compound can undergo other important transformations. The presence of the chlorine atom at the C-6 position makes the molecule susceptible to various nucleophilic aromatic substitution (SNA_r) reactions.
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom on the pyridazine ring can be displaced by a variety of nucleophiles. This is a common reaction pathway for halopyridazines. For instance, studies on other halogenated pyridazines have shown that they react with nucleophiles like potassium amide in liquid ammonia. wur.nl The amination of 4-halogenopyridazines has been proposed to proceed through a 4,5-didehydropyridazine intermediate. wur.nl Similarly, the bromine atom on a pyridazine derivative has been successfully substituted by nucleophiles such as pyrrolidine (B122466) and morpholine. researchgate.net This suggests that the chlorine atom in this compound could be replaced by amines, alkoxides, thiolates, and other nucleophiles to generate a library of substituted pyridazine derivatives.
Electrophilic Transformations: Electrophilic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature. The two nitrogen atoms deactivate the ring towards electrophilic attack. Reactions like nitration or Friedel-Crafts alkylation, which are common for electron-rich aromatics, typically fail or require harsh conditions with pyridazines.
Other Reactions: The pyridazine ring can participate in cycloaddition reactions. For example, inverse electron demand Diels-Alder reactions are a modern approach to synthesizing pyridazine derivatives. researchgate.netorganic-chemistry.org While this is more of a synthetic route to the ring system itself, it highlights the diene-like character of some pyridazine precursors.
Derivatization Strategies for Chloropyridazinyl Acetate Compounds
Synthesis of Pyridazine (B1198779) Analogues with Varied Ester Groups
The ester moiety of methyl 2-(6-chloropyridazin-3-yl)acetate presents a readily accessible site for chemical modification, allowing for the synthesis of a variety of ester analogues. A common method to achieve this is through transesterification. This process typically involves reacting the parent methyl ester with a different alcohol in the presence of a catalyst. While specific examples of transesterification starting directly from this compound are not extensively detailed in the provided search results, the general principles of transesterification are well-established in organic chemistry. researchgate.net For instance, the reaction could be carried out under supercritical fluid conditions, which offers advantages in terms of raw material versatility and product isolation. researchgate.net
Alternatively, the synthesis of different ester derivatives can be achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, 2-(6-chloropyridazin-3-yl)acetic acid. This acid can then be reacted with a variety of alcohols using standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by forming an activated derivative of the carboxylic acid (e.g., an acid chloride) followed by reaction with an alcohol. A solvent-free method using ferric chloride (FeCl₃) as a heterogeneous catalyst has been reported for the synthesis of esters from acid chlorides, which could be a potential route for these derivatives. tudelft.nl
These modifications of the ester group can influence the compound's physicochemical properties, such as solubility, lipophilicity, and reactivity, which are important considerations in various chemical applications.
Functionalization of the Pyridazine Ring (e.g., Introduction of Amino, Thio, and Alkyl Substituents)
The pyridazine ring in this compound is another key area for structural diversification. The chlorine atom at the 6-position is a particularly reactive site, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.
Introduction of Amino Groups: The chloro substituent can be displaced by various amino nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group, which can then be used as a handle for further transformations. nih.gov This hydrazinyl intermediate is crucial for building more complex heterocyclic systems.
Introduction of Thio Groups: The chlorine atom can be substituted by a sulfur nucleophile to introduce a thioether or a thione functionality. For instance, reaction with thiourea (B124793) can lead to the formation of a pyridazinethione derivative. nih.gov This transformation is significant as it introduces a different type of reactive center into the molecule. The synthesis of various thiourea derivatives has been explored, which can then be used to create more complex heterocyclic structures. nih.gov
Introduction of Alkyl Substituents: While direct alkylation on the pyridazine ring of this compound is not explicitly detailed, similar heterocyclic systems undergo alkylation reactions. For example, N-alkylation of pyridazine-3,6-diones has been demonstrated using alkyl hydrazine sulfate. nih.gov
These functionalization reactions are instrumental in creating a library of pyridazine derivatives with diverse electronic and steric properties, which can be valuable for various chemical and material science investigations.
Formation of Fused Heterocyclic Systems Containing Pyridazine
A significant area of derivatization involves using this compound and its derivatives as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the cyclocondensation of reactive intermediates derived from the initial scaffold.
The formation of the triazolo[4,3-b]pyridazine ring system is a well-documented derivatization pathway. This is typically achieved by reacting a hydrazinopyridazine derivative with a suitable one-carbon synthon. For instance, 3-chloro-6-hydrazinopyridazine (B91096), which can be conceptually derived from the chloropyridazine core, reacts with chloroacetyl chloride to yield 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. arkat-usa.org This reaction proceeds through the formation of an intermediate acetohydrazide which then cyclizes. arkat-usa.org The resulting triazolopyridazine can be further functionalized. For example, the chloromethyl group can be substituted, as seen in the formation of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl acetate (B1210297). arkat-usa.org
The synthesis of 3,6-diaryl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazines has also been reported, where a pyridazinone is converted to a chloropyridazine intermediate, which is then reacted with a hydrazide to form the fused triazole ring. nih.gov These compounds have been investigated for their chemical properties. nih.govresearchgate.net
The synthesis of pyrazolopyrimidine analogues represents another important derivatization strategy. These fused heterocyclic systems are structurally related to purines and have garnered significant interest. tsijournals.com While a direct synthesis from this compound is not explicitly described, the general approach involves the reaction of a pyridazine derivative with a pyrazole (B372694) precursor or vice versa. For example, pyrazolopyrimidines can be synthesized from pyrazole derivatives. mdpi.com The fusion of pyrimidine (B1678525) and pyrazole rings leads to the formation of pyrazolopyrimidines. tsijournals.com
Beyond triazolopyridazines and pyrazolopyrimidines, the chloropyridazinyl acetate framework can be utilized to construct other fused heterocyclic systems. For example, the reaction of a pyridazinethione derivative with chloroacetic acid can lead to the formation of pyridazino[3,4-b] mdpi.comnih.govthiazine derivatives. nih.gov Furthermore, imidazo[1,2-b]pyridazine (B131497) structures can be synthesized from 6-chloropyridazin-3-amine by reaction with 1,3-dichloroacetone. mdpi.com
These examples highlight the utility of the chloropyridazinyl moiety as a building block for a variety of condensed heterocyclic systems, each with its unique chemical architecture.
Application of Multi-Component Reactions (MCR) for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway for generating structural diversity. nih.goved.ac.uk While the direct application of MCRs starting with this compound is not extensively documented in the provided results, the principles of MCRs can be applied to its derivatives.
For instance, a one-pot, three-component reaction of arylglyoxals, ethyl butyrylacetate, and hydrazine hydrate in water has been used to synthesize ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net This demonstrates the potential of using MCRs to construct highly substituted pyridazine rings. The key to this reaction is the in-situ formation of intermediates that then undergo cyclocondensation. nih.govresearchgate.net The use of MCRs in synthesizing pyrazole derivatives is also well-established, often involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds generated in situ. nih.gov
The application of MCRs provides a powerful tool for rapidly accessing a wide range of complex molecules from simple precursors, and the derivatization of the this compound scaffold could be significantly accelerated through the strategic use of such reactions. nih.gov
Spectroscopic and Structural Characterization Studies of Methyl 2 6 Chloropyridazin 3 Yl Acetate and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Methyl 2-(6-chloropyridazin-3-yl)acetate, ¹H and ¹³C NMR spectra provide definitive evidence for its structural integrity.
Detailed analysis of related pyridazinone derivatives offers insight into the expected chemical shifts. mdpi.com For instance, in ¹H NMR, the protons on the pyridazine (B1198779) ring typically appear as doublets in the aromatic region. The methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group are expected to resonate as a singlet, while the methyl (-CH₃) protons of the ester group will also present as a singlet, but further upfield.
Table 1: Representative ¹H NMR Spectral Data for a Derivative: Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH-pyridazine | 7.91 | s | - |
| H-Ar | 7.82 | d | 7.8 |
| H-Ar | 7.51-7.43 | m | - |
| H-Ar | 7.24 | d | 7.9 |
| H-Ar | 7.11 | d | 7.8 |
| NCH₂CO | 4.94 | s | - |
| OCH₂CH₃ | 4.16 | q | 7.1 |
| CH₂-Ar | 3.87 | s | - |
| OCH₂CH₃ | 1.19 | t | 7.1 |
Note: This data is for a complex derivative and illustrates the typical regions for the key protons.
Table 2: Representative ¹³C NMR Spectral Data for a Derivative: Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate mdpi.com
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | 167.84 |
| C=O (pyridazine) | 160.38 |
| C-Ar | 145.27, 140.10, 136.03, 134.57, 133.05, 129.60, 129.39, 128.66, 128.55, 126.31, 125.71 |
| OCH₂CH₃ | 61.58 |
| NCH₂CO | 54.03 |
| CH₂-Ar | 31.00 |
| OCH₂CH₃ | 13.10 |
Note: This data is for a complex derivative and illustrates the typical regions for the key carbons.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is utilized to identify the principal functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands.
The most prominent peak will be the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. The C-O single bond stretching of the ester will also be visible, usually between 1000-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups will appear around 2850-3000 cm⁻¹. The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically below 800 cm⁻¹. liberty.edu
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C=C, C=N (Aromatic Ring) | Stretch | 1400 - 1600 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | < 800 |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI/TOF)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide highly accurate mass measurements.
For this compound (C₇H₇ClN₂O₂), the molecular weight is 186.59 g/mol . researchgate.net In HRMS, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the elemental formula.
The fragmentation pattern in MS/MS experiments provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this specific compound, fragmentation could involve the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or the carbomethoxy group (•COOCH₃, 59 Da). Cleavage of the bond between the methylene group and the pyridazine ring is also a likely fragmentation route. The presence of chlorine would be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1). mdpi.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, in the solid state.
While a specific crystal structure for this compound is not publicly available, studies on related pyridazine derivatives demonstrate the power of this technique. For example, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine revealed a planar conformation and π-π stacking interactions in the crystal lattice. nih.govnih.gov Such studies confirm the planarity of the heterocyclic ring system and provide detailed metric parameters that can be compared with computational models. acs.org
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., TLC, Column Chromatography, Chiral HPLC)
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of synthesized compounds.
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. For a compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used as the mobile phase on silica (B1680970) gel plates. mdpi.com
Column Chromatography is the standard method for purifying the crude product on a larger scale. The compound is loaded onto a column packed with a stationary phase (commonly silica gel), and the chosen solvent system is passed through the column to elute the components at different rates, allowing for the isolation of the pure product. mdpi.com
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique used to assess the final purity of the compound. In RP-HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with acidic modifiers. mdpi.com This method can separate the target compound from even very closely related impurities, and the purity can be quantified by integrating the peak area.
Computational Chemistry and Theoretical Investigations of Methyl 2 6 Chloropyridazin 3 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's electronic structure and equilibrium geometry. For Methyl 2-(6-chloropyridazin-3-yl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule.
The geometric optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. For this compound, this would reveal the precise three-dimensional structure, including the planarity of the pyridazine (B1198779) ring and the orientation of the methyl acetate (B1210297) substituent. The presence of the chlorine atom and the ester group can influence the electronic distribution and geometry of the pyridazine ring.
These calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of electron density. The optimized geometry is the foundation for all further computational analyses, including vibrational frequency calculations to confirm the structure as a true minimum on the potential energy surface.
Table 1: Predicted Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| N-N Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.21 Å |
| Dihedral Angle (Ring-Substituent) | Variable, dependent on rotational barriers |
Analysis of Molecular Orbital Energies (HOMO-LUMO Gap) and Quantum Chemical Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable.
For this compound, DFT calculations would provide the energies of the HOMO and LUMO. From these values, a range of quantum chemical reactivity descriptors can be calculated to quantify its chemical behavior. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| HOMO Energy (EHOMO) | - | -6.5 eV |
| LUMO Energy (ELUMO) | - | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
Electrostatic Potential and Charge Distribution Analysis for Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine.
Analysis of the Mulliken atomic charges, derived from the DFT calculations, provides a quantitative measure of the partial charge on each atom. This data complements the MEP analysis by assigning specific charge values to each atom, further pinpointing the electrophilic and nucleophilic centers within the molecule.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling (e.g., Corrosion Inhibition Potential)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. In the context of this compound and related pyridazine derivatives, QSPR models could be developed to predict properties such as their potential as corrosion inhibitors.
A QSPR study for corrosion inhibition would involve calculating a variety of molecular descriptors for a set of pyridazine derivatives with known inhibition efficiencies. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed inhibition efficiency.
Such a model could then be used to predict the corrosion inhibition potential of this compound without the need for experimental testing, thus accelerating the discovery of new and effective corrosion inhibitors.
Molecular Modeling of Ligand-Receptor Interactions (Methodological Focus)
Molecular modeling techniques, particularly molecular docking, are essential for understanding how a small molecule like this compound might interact with a biological target, such as a protein receptor. This is particularly relevant given that many pyridazine derivatives exhibit biological activity.
The process begins with obtaining the three-dimensional structures of both the ligand (this compound), optimized using methods like DFT, and the receptor, typically from a protein data bank. Molecular docking simulations then explore the possible binding modes of the ligand within the active site of the receptor, predicting the most favorable binding conformation and affinity.
These simulations calculate a scoring function that estimates the binding energy, taking into account factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The results can identify key amino acid residues in the receptor that are crucial for binding and provide insights into the structure-activity relationship of a series of related ligands.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at the molecular level. For reactions involving this compound, such as nucleophilic substitution at the chlorinated position or hydrolysis of the ester group, computational methods can be used to map out the entire reaction pathway.
This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. Methods like DFT are commonly used for this purpose.
For example, a computational study could elucidate whether a nucleophilic aromatic substitution reaction on the pyridazine ring proceeds via a Meisenheimer complex or a concerted mechanism. The calculated activation barriers would provide quantitative insights into the reaction kinetics, which can be compared with experimental data to validate the proposed mechanism.
Applications in Chemical Synthesis and Materials Science
Utility as Key Intermediates in Complex Organic Syntheses
Pyridazine (B1198779) derivatives are significant precursors in the synthesis of a wide range of organic compounds, particularly those with pharmaceutical interest. researchgate.netmdpi.com The reactivity of the chloropyridazine core allows for its use as a versatile building block. The electron-deficient character of the pyridazine ring facilitates reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. researchgate.netmdpi.com This reactivity is advantageous for constructing complex molecular architectures. researchgate.net
For instance, the synthesis of various functionalized pyridazines often starts from commercially available or easily prepared halogenated pyridazine derivatives. mdpi.com The chlorine atom on the pyridazine ring, as in Methyl 2-(6-chloropyridazin-3-yl)acetate, serves as a reactive handle for introducing other functional groups. This is exemplified by the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) from 3-amino-6-chloropyridazine (B20888), which can then undergo further reactions. mdpi.com Similarly, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate has been synthesized from a pyridazinone precursor, highlighting the utility of the acetate (B1210297) side chain in building more elaborate structures. mdpi.com General methods for synthesizing the pyridazine core itself include the Diels-Alder reaction of tetrazines. mdpi.com
Potential in the Design and Development of Corrosion Inhibitors
Pyridazine and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netmdpi.comtandfonline.com The mechanism of inhibition involves the adsorption of the pyridazine molecules onto the metal surface, forming a protective hydrophobic layer. researchgate.net This adsorption is facilitated by the presence of nitrogen atoms in the pyridazine ring, which can coordinate with metal ions. tandfonline.com
The widespread conjugation of π-electrons in the pyridazine ring enhances the stability and effectiveness of this protective film. researchgate.net Studies on various pyridazine derivatives have demonstrated excellent inhibition efficiencies, often ranging from 70% to nearly 100% even at low concentrations. researchgate.net For example, research on specific pyridazine-based compounds has shown high inhibition efficiencies of 94% and 96% for mild steel in 1 M HCl. tandfonline.com The inhibition efficiency is dependent on factors such as the inhibitor concentration, temperature, and the specific acidic medium. researchgate.net The adsorption process is often spontaneous and predominantly involves chemisorption, where stable complexes are formed between the inhibitor and the metal surface. tandfonline.com
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Pyridazine Derivatives | Various | Various | 70-100 | researchgate.net |
| PZ-oxy | Mild Steel | 1 M HCl | 94 | tandfonline.com |
| PZ-yl | Mild Steel | 1 M HCl | 96 | tandfonline.com |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 98 | researchgate.net |
Exploration in Organic Semiconductor and Optoelectronic Materials Research
The pyridazine scaffold is of significant interest in the field of optoelectronics and materials science. mdpi.com Its inherent properties, such as high fluorescence, make it a valuable component in the design of sensors, electroluminescent materials, and semiconductor devices. mdpi.com The electron-withdrawing nature of the pyridazine ring is a key feature that is exploited in the development of organic optoelectronic materials. rsc.org
Pyridazine-based materials have been investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). rsc.org The incorporation of the pyridazine ring into π-conjugated systems can modulate the electronic and optical properties of the resulting materials. mdpi.com For example, the electrochemical and photophysical properties of new organic light-emitting diodes containing a pyridazine acceptor unit have been studied. mdpi.com The structural modifiability of pyridazine allows for the fine-tuning of its optoelectronic characteristics, making it a versatile building block in materials science. rsc.org
Development as Ligands in Catalytic Systems
The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, enabling them to act as ligands and form coordination complexes with transition metals. mdpi.com This property has led to the exploration of pyridazine derivatives in the development of catalytic systems. rsc.org
Pyridazine-based ligands have been incorporated into metal complexes that serve as active electrocatalysts for processes such as proton reduction. mdpi.com In one notable example, a dipyridyl-pyridazine adduct was used to create an iridium-based heterogeneous catalyst for water oxidation. acs.org The pyridazine moiety, as part of a chelating ligand system, coordinates with the iridium center, facilitating the catalytic cycle. acs.org The catalytic behavior of such complexes makes pyridazine derivatives valuable precursors in the synthesis of various important organic compounds. mdpi.com The ability to modify the pyridazine structure allows for the tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the activity and selectivity of the catalyst.
Future Research Directions and Outlook for Methyl 2 6 Chloropyridazin 3 Yl Acetate Chemistry
Advancements in Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric synthetic methods for producing chiral pyridazine (B1198779) derivatives is a critical area for future investigation. While numerous methods exist for the synthesis of pyridazines, achieving high levels of stereocontrol remains a challenge. organic-chemistry.orgnih.gov
Recent breakthroughs have demonstrated the potential for asymmetric dearomatization of pyridazines using chiral copper hydride catalysts, opening avenues for the one-pot synthesis of highly enantioenriched C4-functionalized heterocycles. nih.gov Future work will likely focus on expanding the scope of these reactions to include a wider range of substituted pyridazines and nucleophiles. The development of novel chiral ligands and catalytic systems will be instrumental in achieving high enantioselectivity and diastereoselectivity. These advancements will be crucial for the synthesis of complex, biologically active molecules where specific stereochemistry is essential for therapeutic efficacy.
Discovery of Novel Reactivity Pathways and Functional Group Transformations
The exploration of new reactivity pathways and functional group transformations for the pyridazine core is another promising research direction. korea.edunih.govacs.orgkorea.ac.kr While the chemistry of many N-heterocycles is well-established, the reactivity of the pyridazine ring system is comparatively less understood. korea.edunih.govacs.orgkorea.ac.kr
Future research will likely delve into uncovering surprising reactivities such as ring contractions, dismutations, and tele-substitutions. researchgate.net The development of efficient and recyclable functional group carriers based on pyridazinone structures is also an area of growing interest. korea.edunih.govacs.orgkorea.ac.kr Furthermore, exploring novel cyclization and annulation strategies, such as the TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, will provide access to a wider variety of substituted pyridazines. researchgate.net These new methodologies will expand the synthetic toolbox available to chemists, enabling the creation of previously inaccessible molecular architectures.
Computational Design and Rational Synthesis of Advanced Pyridazine-Based Materials
The integration of computational modeling with synthetic chemistry is set to revolutionize the design of advanced materials based on the pyridazine scaffold. Quantum chemical modeling can be employed to quantify substituent effects and predict the outcomes of synthetic pathways, enabling a more rational approach to synthesis. researchgate.net
Future research will focus on the in silico design of pyridazine derivatives with specific electronic and photophysical properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), sensors, and biosensors. mdpi.com Computational studies can guide the synthesis of molecules with tailored properties, such as high fluorescence, by predicting the impact of different substituents and ring fusions on the electronic structure. mdpi.com This synergy between computational design and experimental synthesis will accelerate the discovery of novel pyridazine-based materials with enhanced performance characteristics.
Integration with Flow Chemistry and Automated Synthetic Platforms
The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to streamline the production of pyridazine derivatives, including Methyl 2-(6-chloropyridazin-3-yl)acetate. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, reproducibility, and scalability. sci-hub.se
Future research will focus on developing robust and efficient flow-based syntheses of pyridazines. acs.orgsoci.org This includes the design of specialized reactors and the optimization of reaction conditions for continuous processing. Automated platforms can be utilized for high-throughput synthesis and screening of pyridazine libraries, accelerating the discovery of new compounds with desired properties. nih.govresearchgate.netresearchgate.net The integration of in-line purification and analysis techniques will further enhance the efficiency of these automated systems. nih.gov
Exploration of Emerging Non-Therapeutic Applications in Diverse Fields
While pyridazine derivatives have been extensively studied for their therapeutic potential, future research will increasingly explore their application in a variety of non-therapeutic fields. researchgate.netresearchgate.net The unique properties of the pyridazine ring make it an attractive building block for materials with diverse functionalities. researchgate.net
Emerging applications include their use as ligands in catalysis, components of energetic materials, and as building blocks for agrochemicals like herbicides. researchgate.netresearchgate.netwikipedia.org The development of pyridazine-based sensors and biosensors is another promising area, leveraging their fluorescent properties. mdpi.com Research in these areas will involve the synthesis and characterization of novel pyridazine derivatives with tailored properties for specific non-therapeutic applications, expanding the utility of this versatile heterocyclic scaffold beyond the realm of medicine.
Q & A
Basic Research Question
- NaH/DMF Reactions : Conduct in anhydrous conditions with cooling (0°C) to prevent exothermic decomposition.
- Chloropyridazine Handling : Use fume hoods and PPE due to toxicity. Quench waste with isopropanol to neutralize reactive halides .
Can this compound act as a photocatalyst in cross-coupling reactions?
Advanced Research Question
The chloropyridazine core absorbs UV light (λ ~300 nm), enabling photoinduced electron transfer. reports diuranyl complexes with similar scaffolds used in visible-light photocatalysis. Testing under blue LED irradiation with sacrificial donors (e.g., TEOA) could assess activity .
What strategies enable bioconjugation of this ester for targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
